molecular formula C11H16N2O2S B1586260 2-(Piperidin-1-ylsulfonyl)aniline CAS No. 436095-30-6

2-(Piperidin-1-ylsulfonyl)aniline

Cat. No. B1586260
M. Wt: 240.32 g/mol
InChI Key: MEGLFBQSMMSXDO-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-ylsulfonyl)aniline” is a chemical compound . It is also known as "1-[(2-Aminophenyl)sulfonyl]piperidine" . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of “2-(Piperidin-1-ylsulfonyl)aniline” involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in DMF at room temperature . This reaction results in the formation of the corresponding chloroacetamide derivatives in excellent yields .


Molecular Structure Analysis

The molecular formula of “2-(Piperidin-1-ylsulfonyl)aniline” is C11H16N2O2S . Its molecular weight is 240.32 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-(Piperidin-1-ylsulfonyl)aniline” are complex and involve multiple steps. For instance, the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives leads to the formation of various N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides .

Scientific Research Applications

  • Pharmaceutical Industry

    • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Antimicrobial and Anticancer Activities

    • Summary of Application : A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized and assessed for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
    • Methods of Application : The study involved the design, synthesis, and characterization of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties .
    • Results or Outcomes : Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug . Some of these synthesized compounds are active as antibacterial and antifungal agents .
  • Dihydrofolate Reductase (DHFR) Inhibitors

    • Summary of Application : Sulfonamide derivatives, including those with acetamide fragments, have been found to exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .
    • Methods of Application : A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
    • Results or Outcomes : Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug . Some of these synthesized compounds are active as antibacterial and antifungal agents .
  • Synthesis of Dihydropyrrol-2-one Derivatives

    • Summary of Application : Piperidines are used in the multi-component synthesis of dihydropyrrol-2-one derivatives .
    • Methods of Application : The synthesis involves catalysis by a dual-functional ionic liquid .
    • Results or Outcomes : The process results in the formation of dihydropyrrol-2-one derivatives .
  • Synthesis of Biologically Active Piperidines

    • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Conducting Polymeric Hydrogels

    • Summary of Application : Conducting polymeric hydrogels (CPHs) have been the subject of intense investigation over the past few decades due to their widespread application in electrochemical as well as biomedical fields .
    • Methods of Application : The unique feature of these materials is their ability to synergistically exhibit both the swelling behavior of conventional hydrogels as well as the electrical properties of conducting polymers .
    • Results or Outcomes : These materials have found applications in various fields due to their unique properties .

Future Directions

The future directions in the research of “2-(Piperidin-1-ylsulfonyl)aniline” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . These compounds play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .

properties

IUPAC Name

2-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGLFBQSMMSXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360616
Record name 2-(piperidin-1-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-ylsulfonyl)aniline

CAS RN

436095-30-6
Record name 2-(1-Piperidinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436095-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(piperidin-1-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (0.59 g, 58%) was obtained as a brown solid from piperidine and 2-nitrobenzenesulfonylchloride following the same procedure as described in preparation 2.
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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